molecular formula C20H32O4 B1215713 10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid

10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid

Cat. No.: B1215713
M. Wt: 336.5 g/mol
InChI Key: DWNBPRRXEVJMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid is a complex organic compound with the molecular formula C20H32O4. It is a derivative of eicosatrienoic acid and features both hydroxy and epoxy functional groups. This compound is part of the eicosanoid family, which includes various signaling molecules involved in numerous physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid typically involves the epoxidation of eicosatrienoic acid followed by hydroxylation. The reaction conditions often require the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) for the epoxidation step. The hydroxylation can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are less common due to its specialized applications. large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The epoxy group can be reduced to a diol.

    Substitution: The hydroxy and epoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under basic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields diols.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific receptors and enzymes involved in the eicosanoid pathway. It can modulate the activity of enzymes like lipoxygenases and cyclooxygenases, influencing the production of other signaling molecules. These interactions can affect various cellular processes, including inflammation, immune response, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid is unique due to its combination of hydroxy and epoxy functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for studying complex biochemical pathways and developing therapeutic agents.

Properties

IUPAC Name

10-hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNBPRRXEVJMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231633
Record name 10-Hydroxy-11,12-epoxy-5,8,14-eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71799-95-6
Record name 10-Hydroxy-11,12-epoxy-5,8,14-eicosatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71799-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Hydroxy-11,12-epoxy-5,8,14-eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid
Reactant of Route 2
10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid
Reactant of Route 3
10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid
Reactant of Route 4
10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid
Reactant of Route 5
10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid
Reactant of Route 6
10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid

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